

# Comparative $^{13}\text{C}$ NMR Analysis of Methyl 1-Boc-azetidine-3-carboxylate Derivatives

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## Compound of Interest

Compound Name: **Methyl 1-Boc-azetidine-3-carboxylate**

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of  $^{13}\text{C}$  NMR Spectral Data for Substituted **Methyl 1-Boc-azetidine-3-carboxylate** Analogs.

This guide provides a comparative analysis of the  $^{13}\text{C}$  NMR chemical shifts for a series of **Methyl 1-Boc-azetidine-3-carboxylate** derivatives. The azetidine ring is a valuable scaffold in medicinal chemistry, and understanding the impact of substitution on its electronic environment is crucial for the design and synthesis of novel therapeutic agents. This document summarizes key  $^{13}\text{C}$  NMR data in a clear tabular format, presents a representative experimental protocol for data acquisition, and includes a structural diagram for easy reference.

## $^{13}\text{C}$ NMR Chemical Shift Data Comparison

The following table summarizes the  $^{13}\text{C}$  NMR chemical shift ( $\delta$ ) values in ppm for various derivatives of **Methyl 1-Boc-azetidine-3-carboxylate**. The data highlights the influence of different substituents on the carbon atoms of the azetidine ring and the protecting group.

Compound	C2/C4 (Azetidine) (ppm)	C3 (Azetidine) (ppm)	C=O (Ester) ) (ppm)	C=O (Boc) (ppm)	C(CH <sub>3</sub> ) ) <sub>3</sub> (Boc) (ppm)	(C(CH <sub>3</sub> ) ) <sub>3</sub> (Boc) (ppm)	OCH <sub>3</sub> (Ester) ) (ppm)	Solve nt	Reference
tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate	57.9 and 60.3	113.3 (C=CH )	166.7 153.1	80.1	28.3	51.5	CDCl <sub>3</sub>	[1]	
Methyl 5-(N-Boc-azetidinyl)-1,2-oxazole-4-carboxylate	48.1	26.1	162.1	155.1	80.5	28.3	52.1	CDCl <sub>3</sub>	[2]
Methyl 3-(N-Boc-azetidinyl)-1,2-oxazole-4-carboxylate	48.3	26.3	162.3	155.0	80.6	28.3	52.2	CDCl <sub>3</sub>	[2]

# Experimental Protocol: $^{13}\text{C}$ NMR Spectroscopy

The following is a general protocol for the acquisition of  $^{13}\text{C}$  NMR spectra of N-Boc protected azetidine derivatives, based on standard laboratory practices.[\[3\]](#)

Instrumentation: A nuclear magnetic resonance (NMR) spectrometer operating at a frequency of 100 MHz, 125 MHz, or 150 MHz for  $^{13}\text{C}$  nuclei is typically used.[\[3\]](#)

## Sample Preparation:

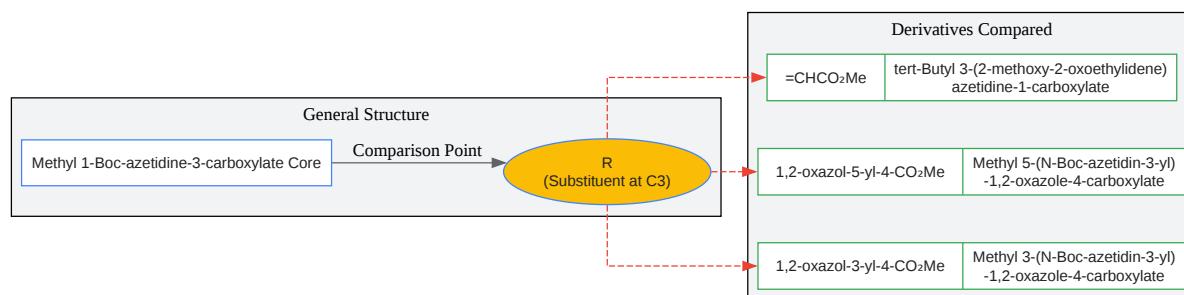
- Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{CD}_3\text{OD}$ ).
- Transfer the solution to a 5 mm NMR tube.

## Data Acquisition Parameters:

- Pulse Program: A standard proton-decoupled  $^{13}\text{C}$  NMR experiment (e.g.,  $\text{zgpg30}$  or similar) is employed.
- Solvent: Chloroform-d ( $\text{CDCl}_3$ ) is a common solvent, and its residual signal ( $\delta \approx 77.16$  ppm) is often used for chemical shift referencing.[\[4\]](#)
- Temperature: Spectra are typically recorded at room temperature (298 K).
- Number of Scans: The number of scans can range from 128 to 1024, depending on the sample concentration and the desired signal-to-noise ratio.
- Relaxation Delay (d1): A relaxation delay of 2 seconds is commonly used.
- Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected range of chemical shifts.
- Data Processing: The acquired free induction decay (FID) is processed with a Fourier transform. An exponential line broadening of 1.0 Hz may be applied to improve the signal-to-noise ratio. The spectrum is then phased and baseline corrected.

## Structural Representation

The following diagram illustrates the general chemical structure of the compared **Methyl 1-Boc-azetidine-3-carboxylate** derivatives.



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Caption: General structure of compared derivatives.

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## References

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